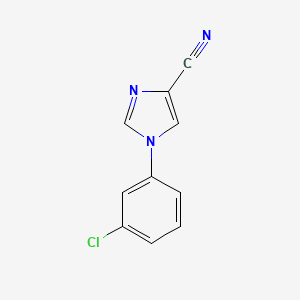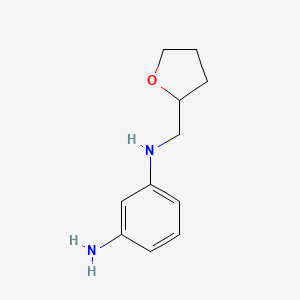
N1-((Tetrahydrofuran-2-yl)methyl)benzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-((Tetrahydrofuran-2-yl)methyl)benzene-1,3-diamine is an organic compound with the molecular formula C12H16N2O This compound features a benzene ring substituted with a diamine group and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((Tetrahydrofuran-2-yl)methyl)benzene-1,3-diamine typically involves the reaction of benzene-1,3-diamine with tetrahydrofuran-2-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include a solvent like methanol or ethanol and a catalyst such as acetic acid to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N1-((Tetrahydrofuran-2-yl)methyl)benzene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized derivatives such as this compound oxide.
Reduction: Reduced derivatives like this compound hydride.
Substitution: Substituted derivatives depending on the electrophile used.
Scientific Research Applications
N1-((Tetrahydrofuran-2-yl)methyl)benzene-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N1-((Tetrahydrofuran-2-yl)methyl)benzene-1,3-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N1-((Tetrahydrofuran-2-yl)methyl)benzene-1,4-diamine
- N1-((Tetrahydrofuran-2-yl)methyl)benzene-1,2-diamine
Uniqueness
N1-((Tetrahydrofuran-2-yl)methyl)benzene-1,3-diamine is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of the tetrahydrofuran moiety also imparts distinct physicochemical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
3-N-(oxolan-2-ylmethyl)benzene-1,3-diamine |
InChI |
InChI=1S/C11H16N2O/c12-9-3-1-4-10(7-9)13-8-11-5-2-6-14-11/h1,3-4,7,11,13H,2,5-6,8,12H2 |
InChI Key |
PCKAZZVCAWQMBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC2=CC=CC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


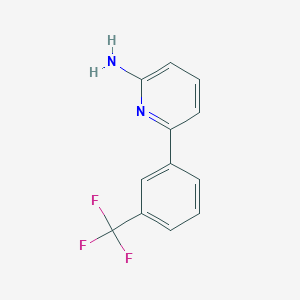




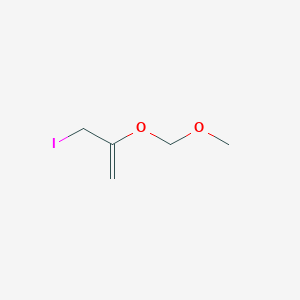


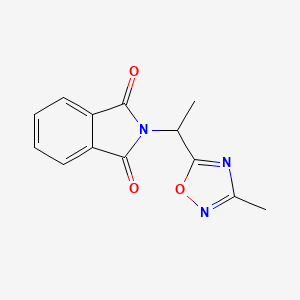
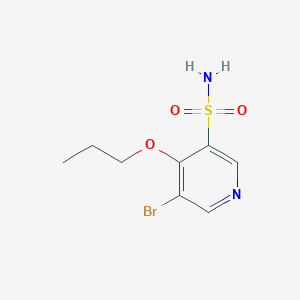
![4-Amino-2-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B11813567.png)


